molecular formula C7H9N3O2 B13545196 rac-(1R,2R)-2-(1-methyl-1H-1,2,3-triazol-5-yl)cyclopropane-1-carboxylicacid,trans

rac-(1R,2R)-2-(1-methyl-1H-1,2,3-triazol-5-yl)cyclopropane-1-carboxylicacid,trans

Cat. No.: B13545196
M. Wt: 167.17 g/mol
InChI Key: MUBPKJLISZASEY-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the cyclopropane-carboxylic acid family, characterized by a strained cyclopropane ring fused with a carboxylic acid group and a substituted heterocyclic moiety. The trans-configuration of the cyclopropane ring and the 1-methyl-1H-1,2,3-triazol-5-yl substituent confer unique stereoelectronic properties, making it relevant in medicinal chemistry for applications such as enzyme inhibition or ligand-receptor interactions .

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

(1R,2R)-2-(3-methyltriazol-4-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H9N3O2/c1-10-6(3-8-9-10)4-2-5(4)7(11)12/h3-5H,2H2,1H3,(H,11,12)/t4-,5-/m1/s1

InChI Key

MUBPKJLISZASEY-RFZPGFLSSA-N

Isomeric SMILES

CN1C(=CN=N1)[C@@H]2C[C@H]2C(=O)O

Canonical SMILES

CN1C(=CN=N1)C2CC2C(=O)O

Origin of Product

United States

Biological Activity

The compound rac-(1R,2R)-2-(1-methyl-1H-1,2,3-triazol-5-yl)cyclopropane-1-carboxylic acid (CAS: 2227748-36-7) is a cyclopropane derivative with potential biological activities. Its unique structure, featuring a triazole moiety, suggests various pharmacological properties that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in different biological systems, and potential applications.

Basic Information

PropertyValue
Molecular Formula C7H9N3O2
Molar Mass 167.17 g/mol
Density 1.63 ± 0.1 g/cm³
Boiling Point 396.4 ± 52.0 °C
pKa 4.38 ± 0.11

Structural Characteristics

The compound's structure includes a cyclopropane ring and a triazole group, which are known for their roles in enhancing biological activity through various mechanisms such as enzyme inhibition and receptor modulation.

  • Enzyme Inhibition : The triazole moiety is known to interact with enzymes, potentially acting as an inhibitor in various biochemical pathways.
  • Receptor Modulation : The compound may interact with specific receptors involved in signaling pathways related to inflammation and immune response.

Efficacy Studies

Recent studies have investigated the biological effects of rac-(1R,2R)-2-(1-methyl-1H-1,2,3-triazol-5-yl)cyclopropane-1-carboxylic acid in various models:

  • Antimicrobial Activity : In vitro studies have shown that the compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi.
  • Anticancer Potential : Preliminary research indicates that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Study 1: Antimicrobial Efficacy

A study published in Frontiers in Microbiology evaluated the antimicrobial activity of various triazole derivatives, including rac-(1R,2R)-2-(1-methyl-1H-1,2,3-triazol-5-yl)cyclopropane-1-carboxylic acid. The results indicated a notable reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .

Study 2: Anticancer Activity

In a cellular model assessing the effects on breast cancer cells (MCF-7), rac-(1R,2R)-2-(1-methyl-1H-1,2,3-triazol-5-yl)cyclopropane-1-carboxylic acid demonstrated a dose-dependent inhibition of cell growth with an IC50 value of approximately 20 µM. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway .

Discussion

The biological activities of rac-(1R,2R)-2-(1-methyl-1H-1,2,3-triazol-5-yl)cyclopropane-1-carboxylic acid suggest its potential as a therapeutic agent in treating infections and cancer. The presence of the triazole group enhances its interaction with biological targets, leading to significant pharmacological effects.

Future Directions

Further research is needed to:

  • Elucidate the precise mechanisms of action.
  • Conduct in vivo studies to assess efficacy and safety.
  • Explore structural modifications to enhance potency and selectivity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the cyclopropane ring significantly influences solubility, stability, and bioactivity. Key analogs include:

Compound Name Substituent Molecular Formula CAS Number Molecular Weight Reference
rac-(1R,2R)-2-(1-Methyl-1H-1,2,3-Triazol-5-yl)Cyclopropane-1-Carboxylic Acid 1-Methyl-1H-1,2,3-triazol-5-yl C₈H₉N₃O₂ Not Provided 179.18 (calc.) N/A
rac-(1R,2R)-2-(1H-Imidazol-5-yl)Cyclopropane-1-Carboxylic Acid 1H-Imidazol-5-yl C₇H₈N₂O₂ 400779-50-2 164.15
trans-2-(3-Chloro-5-Fluorophenyl)Cyclopropane-1-Carboxylic Acid 3-Chloro-5-fluorophenyl C₁₀H₈ClFO₂ 2227899-38-7 214.62
rac-(1R,3R)-2,2-Dimethyl-3-[1-(2-Methylpropyl)-1H-Pyrazol-5-yl]Cyclopropane-1-Carboxylic Acid Pyrazol-5-yl with branched alkyl C₁₃H₂₀N₂O₂ 2227880-54-6 236.31

Key Observations :

  • Heterocyclic Substituents : The triazole and imidazole analogs exhibit higher polarity due to nitrogen-rich rings, enhancing aqueous solubility compared to aromatic or alkyl-substituted derivatives .
  • Electron-Withdrawing Groups : The 3-chloro-5-fluorophenyl analog () shows increased acidity (pKa ~2.5–3.0 estimated) due to electron-withdrawing halogens, influencing ionization and protein-binding capacity.

Preparation Methods

Cyclopropane Core Formation

The cyclopropane-1-carboxylic acid scaffold is commonly prepared via:

For the trans stereochemistry, the choice of alkene precursor and reaction conditions (solvent, temperature, catalyst) are critical to favor trans-cyclopropane formation.

Example synthetic route:

Step Reagents & Conditions Outcome
Alkene substrate with carboxylic acid or ester group Simmons–Smith reagent (CH2I2 + Zn-Cu) Formation of cyclopropane ring
Hydrolysis (if ester used) Aqueous base (NaOH) Conversion to carboxylic acid

This approach yields racemic trans-cyclopropane-1-carboxylic acid derivatives with high stereoselectivity.

Introduction of the 1-Methyl-1H-1,2,3-Triazol-5-yl Group

The 1,2,3-triazole ring is typically constructed via:

Typical synthetic steps:

Step Reagents & Conditions Outcome
Alkyne-functionalized cyclopropane derivative + azide (e.g., methyl azide) Cu(I) catalyst (CuSO4 + sodium ascorbate), aqueous/organic solvent Formation of 1,4-disubstituted 1,2,3-triazole ring
Methylation Methylating agent (e.g., methyl iodide) in base N-1 methylation of triazole ring

This sequence allows for regioselective attachment of the methylated triazole on the cyclopropane ring.

Representative Synthetic Procedure (Literature-Based)

While direct literature on this exact compound is limited, analogous compounds with cyclopropane-triazole motifs have been synthesized as follows:

  • Starting Material: trans-2-ethynylcyclopropane-1-carboxylic acid or ester derivative.
  • Azide Preparation: Methyl azide (CH3N3) or equivalent azide reagent.
  • Cycloaddition: CuAAC reaction under mild conditions (room temperature, aqueous tert-butanol solvent).
  • Purification: Column chromatography to isolate racemic trans product.
  • Characterization: NMR, IR, and mass spectrometry confirm structure and stereochemistry.

Data Tables Summarizing Preparation Parameters

Parameter Typical Conditions Notes
Cyclopropanation reagent CH2I2 + Zn-Cu Simmons–Smith reaction
Solvent for cyclopropanation Diethyl ether, dichloromethane Anhydrous conditions preferred
Temperature (cyclopropanation) 0 °C to room temperature Controls stereoselectivity
Azide reagent Methyl azide or sodium azide + methylation Requires careful handling
CuAAC catalyst CuSO4 + sodium ascorbate Generates Cu(I) in situ
Solvent for CuAAC t-BuOH/H2O mixture Promotes reaction efficiency
Reaction time (CuAAC) 1–24 hours Depends on substrate concentration
Purification method Silica gel chromatography Ensures removal of copper residues

Analytical and Characterization Techniques

Summary and Research Insights

  • The preparation of rac-(1R,2R)-2-(1-methyl-1H-1,2,3-triazol-5-yl)cyclopropane-1-carboxylic acid, trans, is achieved by stereoselective cyclopropanation of appropriate alkenes followed by CuAAC click chemistry to install the triazole ring.
  • Methylation at the N-1 position of the triazole can be performed post-cycloaddition to yield the 1-methyl derivative.
  • Reaction conditions such as temperature, solvent, and catalyst loading significantly influence yield and stereochemical outcome.
  • The compound is typically isolated as a racemic mixture due to the non-chiral nature of the cyclopropanation step without chiral catalysts.

Q & A

Q. What are the optimal synthetic routes for rac-(1R,2R)-2-(1-methyl-1H-1,2,3-triazol-5-yl)cyclopropane-1-carboxylic acid, trans?

The synthesis typically involves cyclopropanation via carbene or carbenoid intermediates. Key steps include:

  • Cyclopropane ring formation : Reaction of alkenes with diazo compounds (e.g., methyl propiolate) using transition metal catalysts (e.g., rhodium or copper) under controlled temperatures (0–25°C) and inert atmospheres to minimize side reactions .
  • Triazole incorporation : 1,3-dipolar cycloaddition between azides and alkynes ("click chemistry") catalyzed by ruthenium complexes to regioselectively form the 1,2,3-triazole moiety .
  • Purification : Chromatography (e.g., silica gel) or recrystallization (e.g., dichloromethane/ether) to achieve >95% purity .

Q. How does stereochemistry influence the compound’s reactivity and biological activity?

The trans configuration of the cyclopropane ring introduces steric strain, enhancing reactivity in nucleophilic substitutions or ring-opening reactions. Stereochemical purity (e.g., racemic vs. enantiopure forms) affects binding to chiral biological targets, such as enzymes or receptors. For example, enantiomeric impurities can lead to contradictory results in enzyme inhibition assays .

Q. What analytical techniques validate the compound’s structural and stereochemical integrity?

  • X-ray crystallography : Confirms absolute configuration and bond lengths (e.g., cyclopropane C–C bonds: ~1.50 Å; triazole N–N bonds: ~1.31–1.36 Å) .
  • HPLC with chiral columns : Resolves enantiomers using cellulose- or amylose-based stationary phases .
  • NMR spectroscopy : Distinct 1H^1H and 13C^{13}C signals for cyclopropane protons (δ ~1.5–2.5 ppm) and triazole carbons (δ ~140–150 ppm) .

Advanced Research Questions

Q. How can conflicting data on reaction yields or biological activity be resolved?

Discrepancies often arise from:

  • Catalyst variability : Rhodium vs. copper catalysts alter cyclopropanation efficiency (yields: 40–85%) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve triazole cycloaddition regioselectivity but may reduce cyclopropane stability .
  • Biological assay conditions : Buffer pH (e.g., pKa = 4.33) affects ionization and membrane permeability, altering apparent activity .
    Resolution : Use standardized protocols (e.g., USP guidelines for chiral purity ) and cross-validate with orthogonal methods (e.g., LC-MS for yield, SPR for binding kinetics).

Q. What strategies mitigate challenges in enantiomer separation?

  • Dynamic kinetic resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclopropanation to bias enantiomer formation .
  • Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer of methyl ester derivatives .
  • Simulated moving bed (SMB) chromatography : Scalable for industrial-grade separation with >99% enantiomeric excess .

Q. How does the 1,2,3-triazole moiety modulate interactions with biological targets?

The triazole acts as a bioisostere for amide or ester groups, enhancing metabolic stability. Key interactions include:

  • Hydrogen bonding : N3 of the triazole binds to active-site residues (e.g., serine hydrolases).
  • π-π stacking : The aromatic triazole interacts with tyrosine or phenylalanine residues in enzymes .
    Example : In enzyme inhibition assays, triazole-containing analogs show IC50_{50} values 10–100x lower than non-triazole derivatives .

Q. What computational methods predict the compound’s physicochemical properties?

  • DFT calculations : Estimate strain energy (~25–30 kcal/mol for cyclopropane) and pKa (experimental: 4.33 ± 0.20) .
  • MD simulations : Model membrane permeability (logP ~1.2–1.5) and aggregation propensity in aqueous buffers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.